molecular formula C45H56ClN9O11S3 B13722314 APDye 680 Picolyl Azide

APDye 680 Picolyl Azide

Cat. No.: B13722314
M. Wt: 1030.6 g/mol
InChI Key: MGEIRMUAWVFAHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APDye 680 Picolyl Azide involves the incorporation of a copper-chelating motif to increase the effective concentration of Cu(I) at the reaction site . This is achieved through a series of chemical reactions that introduce the azide functional group into the dye molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve the use of solvents such as water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows standard protocols for the synthesis of fluorescent dyes. This includes large-scale chemical reactions under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥90% .

Chemical Reactions Analysis

Types of Reactions

APDye 680 Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This type of reaction is a form of click chemistry, which is highly efficient and specific.

Common Reagents and Conditions

The CuAAC reaction involving this compound typically requires a copper(I) catalyst, an alkyne, and a suitable solvent such as water, DMSO, or DMF . The reaction conditions are mild, often carried out at room temperature, making it suitable for biological applications.

Major Products

The major product of the CuAAC reaction with this compound is a triazole-linked fluorescent conjugate. This product is highly stable and retains the fluorescent properties of the original dye .

Mechanism of Action

The mechanism of action of APDye 680 Picolyl Azide involves the chelation of copper(I) ions, which facilitates the CuAAC reaction . The copper-chelating motif increases the local concentration of Cu(I) at the reaction site, enhancing the reaction rate and efficiency. This results in the rapid formation of stable triazole-linked products .

Properties

Molecular Formula

C45H56ClN9O11S3

Molecular Weight

1030.6 g/mol

IUPAC Name

3-[2-[(1E,3E,5E)-5-[1-[6-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-6-oxohexyl]-3-methyl-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-5-chloro-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate

InChI

InChI=1S/C45H56ClN9O11S3/c1-44(2)37-27-32(46)31-54(23-12-26-68(61,62)63)43(37)52-39(44)13-6-4-7-14-40-45(3,21-9-11-25-67(58,59)60)36-28-35(69(64,65)66)18-19-38(36)55(40)24-10-5-8-15-41(56)48-22-20-42(57)51-34-17-16-33(49-29-34)30-50-53-47/h4,6-7,13-14,16-19,27-29,31H,5,8-12,15,20-26,30H2,1-3H3,(H4-,48,51,56,57,58,59,60,61,62,63,64,65,66)

InChI Key

MGEIRMUAWVFAHJ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)NC5=CN=C(C=C5)CN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C

Canonical SMILES

CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)NC5=CN=C(C=C5)CN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C

Origin of Product

United States

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